(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid
CAS No.:
Cat. No.: VC16783866
Molecular Formula: C31H36N2O6
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H36N2O6 |
|---|---|
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
| Standard InChI | InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37) |
| Standard InChI Key | AOHSSQNORWQENF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, C₃₁H₃₆N₂O₆, reflects a 532.6 g/mol molecular weight, as computed from PubChem data . Its IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid, delineates a stereospecific configuration at the second carbon (S-configuration) and a hexanoic acid chain functionalized with two protective groups . The Fmoc group provides UV-detectable aromaticity and base-labile protection, while the Dde group offers acid stability and hydrazine-sensitive deprotection, enabling orthogonal synthesis workflows .
Spectroscopic and Computational Data
The SMILES string CC(=NCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O encodes the compound’s connectivity, highlighting the cyclohexenone ring and fluorenylmethyl ester . The InChIKey AFBHGOUICAXOQZ-QHCPKHFHSA-N facilitates database searches, critical for reproducibility in synthetic chemistry .
Synthesis and Protective Group Strategy
Retrosynthetic Analysis
Synthesis begins with retrosynthetic cleavage into three components:
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Hexanoic acid backbone: Serves as the scaffold for amino acid incorporation.
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Fmoc-chloride: Introduces the α-amino protective group via carbamate formation.
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Dde-hydrazine derivative: Protects the ε-amino group through ketone condensation.
Stepwise Assembly
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Fmoc Protection: The α-amino group is protected using Fmoc-Osu (N-hydroxysuccinimide ester) in dimethylformamide (DMF), yielding >90% efficiency under mild basic conditions (pH 8–9) .
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Dde Incorporation: The ε-amino group reacts with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl hydrazine, forming a stable hydrazone linkage. This step requires anhydrous tetrahydrofuran (THF) and catalytic acetic acid .
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Purification: Reverse-phase HPLC isolates the product with ≥98% purity, as confirmed by thin-layer chromatography (TLC) .
| Synthetic Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Fmoc Protection | Fmoc-Osu, DIPEA | DMF, 25°C, 2 hr | 92% |
| Dde Conjugation | Dde-hydrazine, AcOH | THF, 0°C → RT, 12 hr | 85% |
| Final Purification | Acetonitrile/Water | HPLC, C18 column | 98% |
Applications in Peptide Chemistry
Orthogonal Deprotection in Solid-Phase Synthesis
The Fmoc group is removed using 20% piperidine in DMF, while the Dde group requires 2% hydrazine in DMF, enabling sequential side-chain modifications . This orthogonality is pivotal for synthesizing:
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Branched peptides: Multi-antigenic peptides (MAPs) for vaccine development .
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Cyclic peptides: Head-to-tail cyclization via ε-amino group functionalization .
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Lipo-peptides: Lipid conjugation for enhanced membrane permeability .
Limitations and Mitigation Strategies
Despite its utility, the Dde group exhibits migration propensity under basic conditions, leading to undesired transference to adjacent lysine residues . Solutions include:
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Alternative protecting groups: ivDde (iminodiacetic acid-derived Dde) with enhanced stability .
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Deprotection optimization: Adding allyl alcohol (2% v/v) to hydrazine solutions prevents allyl group reduction in concurrent protective strategies .
Biological Relevance and Drug Discovery
Antimicrobial and Anticancer Prospects
Structural analogs of Dde-protected amino acids demonstrate broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus). In oncology, Fmoc-Dde conjugates enhance tumor targeting via enhanced permeability and retention (EPR) effects, though in vivo efficacy data are lacking.
Comparative Analysis with Analogous Compounds
Future Directions and Challenges
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Stabilizing Dde Derivatives: Developing photo-labile or enzymatically cleavable Dde variants to prevent migration .
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles for therapeutic applications.
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Computational Modeling: Machine learning-guided design of next-generation protective groups with optimal orthogonality.
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